molecular formula C24H31N3O4 B2561544 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-butoxybenzamide CAS No. 1203361-09-4

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-butoxybenzamide

Cat. No. B2561544
M. Wt: 425.529
InChI Key: LJQDTPPZEMNJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-butoxybenzamide is a useful research compound. Its molecular formula is C24H31N3O4 and its molecular weight is 425.529. The purity is usually 95%.
BenchChem offers high-quality N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-butoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-butoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Catalysis

  • Enantioselective Amine α-Functionalization: Palladium-catalyzed C–H arylation of thioamides demonstrates the importance of saturated aza-heterocycles in drug discovery. This method allows for the enantioselective functionalization of α-methylene C–H bonds in a wide range of amines, including azepanes, offering a pathway to bioactive compounds with high enantioselectivity and regioselectivity (Jain et al., 2016).

Mechanistic Insights

  • Photochemical and Thermal Rearrangement: Studies on oxaziridines, such as the rearrangement leading to hexahydro-2-azepinone, provide evidence supporting stereoelectronic theory in photochemical and thermal rearrangements. This research offers insights into the regioselectivities observed in related chemical reactions, potentially applicable to the synthesis and functionalization of compounds like N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-butoxybenzamide (Lattes et al., 1982).

Material Applications

  • Carbonaceous Membranes for Separation: The creation of carbon membranes from polymeric precursors, including those involving azide functionalities, showcases the development of materials with exceptional separation performance. Such research could inform the development of new materials using the structural backbone of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-butoxybenzamide for specific industrial applications (Chng et al., 2009).

properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-3-4-15-31-20-11-9-18(10-12-20)22(28)25-21-16-19(17-26(2)24(21)30)23(29)27-13-7-5-6-8-14-27/h9-12,16-17H,3-8,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQDTPPZEMNJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-butoxybenzamide

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